The Marburg virus nucleoprotein is a crucial component of the Marburg virus, a member of the Filoviridae family, which is closely related to the Ebola virus. This protein plays an essential role in encapsidating the viral RNA and forming the nucleocapsid, which is vital for viral replication and transcription. The nucleoprotein interacts with viral RNA to form a helical structure, facilitating the assembly of the nucleocapsid that protects the viral genome from degradation and aids in its transcription and replication processes.
The Marburg virus nucleoprotein is classified as a viral protein within the broader category of nucleoproteins found in negative-sense single-stranded RNA viruses. It is specifically identified as a structural protein that forms part of the ribonucleoprotein complex essential for the life cycle of the Marburg virus. The protein is derived from the Marburg marburgvirus, which causes severe hemorrhagic fever in humans and non-human primates.
The synthesis of the Marburg virus nucleoprotein can be studied through various methods, including recombinant DNA technology. The gene encoding the nucleoprotein can be cloned into expression vectors and introduced into host cells (such as bacterial or mammalian cells) to produce large quantities of the protein.
Recent studies utilizing cryo-electron microscopy have revealed that the Marburg virus nucleoprotein forms a complex with viral RNA at a resolution of 3.1 Å. This structure demonstrates that each nucleoprotein molecule encapsidates six RNA nucleotides, facilitating a helical arrangement crucial for nucleocapsid formation.
The Marburg virus nucleoprotein undergoes several critical interactions:
The mechanism by which the Marburg virus nucleoprotein operates involves several steps:
The Marburg virus nucleoprotein has significant scientific applications:
The Marburg virus (MARV) nucleoprotein (NP) core domain (residues 19–370) adopts a bilobed architecture in RNA-free states, comprising an N-terminal lobe (N-lobe, residues 20–180) and a C-terminal lobe (C-lobe, residues 200–370), connected by a flexible hinge. The N-lobe features β-sheets flanked by α-helices, while the C-lobe is predominantly α-helical. This arrangement creates a positively charged RNA-binding groove between the lobes. In the absence of RNA, hydrophobic interactions between helices α15 and α16 (residues 338–384) in the C-lobe drive hexamerization, as observed in crystallographic studies [5] [6]. This oligomeric state is stabilized by residues L343, F347, and L351, forming a hydrophobic core critical for higher-order assembly [5].
Upon RNA binding, the NP undergoes significant conformational changes. The RNA-binding groove transitions from an "open" state (width: ~25 Å) in RNA-free NP to a "closed" state (width: ~12 Å) when encapsidating RNA. Cryo-EM structures reveal that helix η6 (residues 311–316), disordered in the apo state, becomes ordered and moves beneath the RNA strand, forming hydrogen bonds with the phosphate backbone [1]. Key residues (K142, K153, R156, H292) reorient their side chains to interact electrostatically with RNA phosphates, while K230 contacts RNA bases [1] [8]. Molecular dynamics simulations confirm that RNA backbone interactions contribute more significantly to binding energy than base-specific contacts, enabling sequence-independent RNA encapsidation [1].
The hinge region (residues 180–200) acts as a molecular pivot facilitating lobe movement. In RNA-free states, the hinge adopts an extended conformation, widening the inter-lobe groove. During RNA binding, hinge flexibility allows a 15° rotation of the C-lobe relative to the N-lobe, clamping the RNA strand. Mutations in conserved hinge residues (e.g., G192A) reduce RNA-binding affinity by >80% and impair helical nucleocapsid assembly [1] [2]. This hinge-mediated conformational change is essential for transitioning from monomeric NP to functional oligomers.
Recent cryo-EM studies reveal two distinct MARV ribonucleoprotein (RNP) architectures:
Table 1: Structural Parameters of MARV RNP Complexes
Parameter | Single-Layered RNP | Double-Layered RNP |
---|---|---|
Outer Diameter (Å) | 285 | 330 |
Inner Diameter (Å) | 164 | 255 |
Subunits/Turn | ~25 | 30.5 |
Helical Pitch (Å) | 70 | 128.99 |
Asymmetric Unit | 1 NP conformation | NP-a + NP-b heterodimer |
NP:RNA Stoichiometry | 1:6 nt | 1:6 nt |
The single-layered form likely represents a transcriptionally active state, while the double-layered structure may facilitate genome packaging [4] [8].
The fundamental asymmetric unit in both RNP types consists of one NP molecule bound to six RNA nucleotides. In double-layered RNPs, two distinct NP conformations (NP-a and NP-b) alternate along each strand, with a backbone root-mean-square deviation (RMSD) of 0.592 Å between them. Both conformations encapsulate RNA in a "3-bases-inward, 3-bases-outward" configuration, where bases face NP hydrophobic pockets or solvent, respectively [1] [8] [10].
Helical symmetry is governed by NP-NP interfaces:
Pitch variability arises from hinge flexibility, with mutations at inter-protomer sites (e.g., R19A) disrupting helical rise and rotation angles [1].
The viral protein VP35 prevents premature NP oligomerization via its N-terminal 28-residue peptide (NPBP). Structural studies show NPBP binds a conserved hydrophobic pocket in the NP C-lobe (residues 239–370) through:
This binding stabilizes NP in an open conformation, widening the RNA groove by 8 Å and reducing RNA affinity >100-fold. Mutating NPBP residues I12A or L16A abolishes chaperone function, leading to NP aggregation [2] [5] [6].
Host kinases phosphorylate MARV NP at seven C-terminal regions (I–VII), predominantly at serine residues (85%). Key regulatory sites include:
Table 2: Functionally Significant Phosphorylation Sites in MARV NP
Region | Residues | Kinase Consensus | Functional Role |
---|---|---|---|
I* | 404–432 | CKII | Unknown |
II* | S446, S453–S455 | CKII/PRO-directed | ↑ RNA synthesis (S453–S455) |
III* | 484–511 | CKII | Unknown |
IV* | 534–543 | CKII | Unknown |
V* | S549 | CKII | Unknown |
VI* | S599–S604 | PRO-directed | No regulatory function |
VII* | S619 | PRO-directed | No regulatory function |
Phosphomimetic mutations (S453E/S454E/S455E) increase NP oligomerization efficiency by 60%, suggesting phosphorylation fine-tunes nucleocapsid assembly dynamics [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3